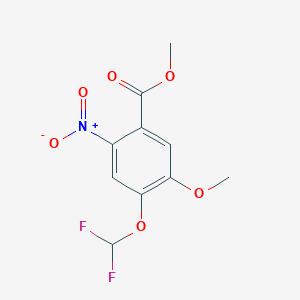
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide is a synthetic compound with potential applications in various scientific fields. This molecule combines the structural features of dihydroisoquinoline and sulfonyl ethyl groups, contributing to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide typically involves multiple steps:
Formation of the Dihydroisoquinoline Core: : This step involves the reaction of appropriate precursors like ortho-dimethoxybenzene with a suitable reagent (such as an acid or a base) to form the dihydroisoquinoline ring.
Introduction of the Sulfonyl Ethyl Group: : This involves sulfonation of the ethyl chain, commonly using sulfonyl chloride in the presence of a base, such as triethylamine, to create the sulfonyl ethyl intermediate.
Coupling Reaction: : The final step includes the reaction of the sulfonyl ethyl intermediate with 3,3-dimethylbutanamide under controlled conditions to form the desired compound. Catalysts or special reagents may be needed to facilitate this step.
Industrial Production Methods
For industrial-scale production, optimized synthetic routes and reaction conditions are employed, focusing on yield, purity, and cost-efficiency:
Continuous Flow Synthesis: : This method allows for the continuous processing of raw materials through a series of reactors, increasing production efficiency.
Purification Techniques: : High-performance liquid chromatography (HPLC) or recrystallization methods ensure the compound's high purity.
化学反応の分析
Types of Reactions It Undergoes
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions, often with hydrogen in the presence of palladium on carbon, can reduce specific functional groups within the compound.
Substitution: : Nucleophilic substitution reactions can occur, replacing sulfonyl or other groups with nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C).
Substitution: : Nucleophiles like ammonia or primary amines under controlled pH and temperature conditions.
Major Products Formed
The primary products depend on the reaction type. Oxidation might yield ketones or carboxylic acids, while reduction and substitution produce different functionalized derivatives.
科学的研究の応用
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide has extensive applications:
Chemistry
It serves as a valuable intermediate in organic synthesis for constructing complex molecular architectures.
Biology
In biological studies, it acts as a probe or ligand for understanding biochemical pathways and enzyme functions.
Medicine
Potential therapeutic applications include its use as a precursor in the development of pharmacologically active agents targeting specific enzymes or receptors.
Industry
In industry, it may be used in the synthesis of specialty chemicals or materials with specific properties.
作用機序
Mechanism
The compound's mechanism of action depends on its interaction with biological molecules. It may inhibit specific enzymes by binding to their active sites or interact with receptors, modulating their activity.
Molecular Targets and Pathways
Targets may include enzymes like kinases or receptors involved in signaling pathways. The compound might affect cellular processes like signal transduction, gene expression, or metabolic pathways.
類似化合物との比較
Similar Compounds
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)amino)ethyl)-3,3-dimethylbutanamide: : Differing mainly in the sulfonyl group.
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbamoyl)ethyl)-3,3-dimethylbutanamide: : Varies with a carbamoyl group instead of sulfonyl.
Uniqueness
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide stands out due to its specific combination of functional groups, providing unique reactivity and biological interactions compared to its analogs.
Feel free to reach out for more details on any of the sections or further exploration of this fascinating compound!
特性
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O5S/c1-19(2,3)12-18(22)20-7-9-27(23,24)21-8-6-14-10-16(25-4)17(26-5)11-15(14)13-21/h10-11H,6-9,12-13H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDAJXOLELZDPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCCS(=O)(=O)N1CCC2=CC(=C(C=C2C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(furan-2-yl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2689630.png)
![3-(2-phenylethyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2689631.png)


![1-[2-Methoxy-4-(methylsulfanyl)butyl]-3-(2-methoxyethyl)urea](/img/structure/B2689636.png)

![N-CYCLOPENTYL-2-{[5-(4-FLUOROPHENYL)-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2689639.png)
![N-(4-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide](/img/structure/B2689640.png)

![3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate](/img/structure/B2689642.png)
![2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2689643.png)
